3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 4-methoxybenzoic acid, is first nitrated to introduce a nitro group. The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Chlorination: The amino group is then chlorinated using thionyl chloride to introduce the chloro group.
Amidation: The resulting 3-chloro-4-methoxybenzoic acid is then reacted with 4-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of methylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tetrazole ring is particularly significant as it can mimic the carboxylate group in biological systems, enhancing the compound’s binding affinity to target proteins.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro and methoxy groups can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxy-N-phenylbenzamide: Lacks the tetrazole ring, resulting in different biological activity.
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: Lacks the chloro group, affecting its chemical reactivity.
3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: Lacks the methoxy group, altering its physical and chemical properties.
Uniqueness
The presence of both the chloro and methoxy groups, along with the tetrazole ring, makes 3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide unique. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Properties
Molecular Formula |
C15H12ClN5O2 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-2-10(8-13(14)16)15(22)18-11-3-5-12(6-4-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI Key |
DRDNUNWCAPECBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.